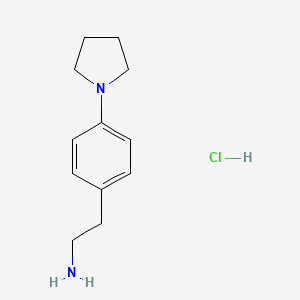

2-(4-Pyrrolidin-1-ylphenyl)ethanamine;hydrochloride

Descripción

2-(4-Pyrrolidin-1-ylphenyl)ethanamine hydrochloride is a synthetic organic compound featuring a phenyl ring substituted at the para position with a pyrrolidin-1-yl group, linked to an ethanamine backbone. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and biochemical applications. Its molecular formula is C₁₂H₁₇N₂Cl, with a molecular weight of 224.73 g/mol.

Propiedades

IUPAC Name |

2-(4-pyrrolidin-1-ylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.ClH/c13-8-7-11-3-5-12(6-4-11)14-9-1-2-10-14;/h3-6H,1-2,7-10,13H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJJOJTRPCIEKBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)CCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Pyrrolidin-1-ylphenyl)ethanamine;hydrochloride typically involves the reaction of 4-bromophenethylamine with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Pyrrolidin-1-ylphenyl)ethanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydride in dimethylformamide with alkyl halides.

Major Products

Oxidation: The major products include carboxylic acids or ketones.

Reduction: The major products are typically amines or alcohols.

Substitution: The major products are substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

2-(4-Pyrrolidin-1-ylphenyl)ethanamine;hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2-(4-Pyrrolidin-1-ylphenyl)ethanamine;hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, depending on the specific receptors and pathways involved .

Comparación Con Compuestos Similares

Key Observations :

- Pyrrolidine Positioning : Direct attachment of pyrrolidine to the phenyl ring (target compound) versus spacers like methylene or sulfonyl alters steric and electronic profiles, affecting receptor binding.

- Backbone Variations : Ethanamine vs. methanamine backbones influence molecular geometry and hydrogen-bonding capacity.

- Substituent Effects : Electron-withdrawing groups (e.g., chlorine in Lorcaserin ) enhance receptor affinity, while bulky groups (e.g., sulfonyl ) may reduce membrane permeability.

Physicochemical Properties

Key Observations :

- Salt Forms : Hydrochloride salts generally improve aqueous solubility (e.g., Lorcaserin ).

- LogP Trends : Aliphatic chains (e.g., decylthio ) increase lipophilicity, whereas heterocycles (e.g., azetidine ) reduce it.

Pharmacological Activity

Key Observations :

- HSP90 Interaction : Tryptamine derivatives form hydrogen bonds with HSP90 residues (GLU527, TYR604) . The target compound’s pyrrolidine may similarly interact via its secondary amine.

- Receptor Specificity : Substituent position (e.g., para-chloro in Lorcaserin ) critically influences receptor selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.